N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a pyrazole ring substituted with a methyl group and an acetamide group attached to a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Methyl Group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the methylated pyrazole with chloroacetyl chloride in the presence of a base.
Introduction of the Trifluoromethyl Group: The final step involves the trifluoromethylation of the phenyl ring using a reagent such as trifluoromethyl iodide under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or pyrazoles.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: Similar pyrazole structure with different substituents.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl group but with a thiourea linkage.
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of a pyrazole ring, a trifluoromethyl-substituted phenyl ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12F3N3O |
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Molecular Weight |
283.25 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H12F3N3O/c1-19-8-11(7-17-19)18-12(20)6-9-3-2-4-10(5-9)13(14,15)16/h2-5,7-8H,6H2,1H3,(H,18,20) |
InChI Key |
HHIUXSIYYXBCKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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